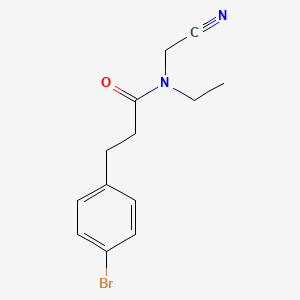

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide is an organic compound characterized by the presence of a bromophenyl group, a cyanomethyl group, and an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide typically involves the reaction of 4-bromobenzyl cyanide with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethylpropanamide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), bases (e.g., sodium hydride, potassium carbonate).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Reduction: Conversion of the nitrile group to an amine, resulting in 3-(4-aminophenyl)-N-(cyanomethyl)-N-ethylpropanamide.

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromophenylacetic acid

- Para-Bromoamphetamine

- Bromfenac

- Bromadiolone

Uniqueness

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(4-Bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases. Understanding its biological activity is crucial for evaluating its therapeutic applications, especially in oncology and other disease states.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that compounds similar to this compound may act as inhibitors of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is pivotal in regulating cell proliferation and survival, making it a significant target in cancer therapy. Inhibiting this pathway can potentially suppress tumor growth and overcome resistance mechanisms associated with conventional therapies .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting the ERK1/2 signaling pathway. For instance, compounds that inhibit ERK1/2 have been effective against various cancer cell lines, particularly those harboring mutations in the RAS or BRAF genes. These mutations lead to constitutive activation of the MAPK pathway, promoting tumorigenesis .

Inhibition Studies

A range of in vitro studies has demonstrated that this compound can inhibit cell proliferation in cancer models. Specific IC50 values (the concentration required to inhibit 50% of cell proliferation) have been reported for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HCT116 (Colon Cancer) | 4.0 |

These values indicate a moderate potency for anticancer activity, suggesting further optimization could enhance efficacy.

Case Studies

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells showed that this compound inhibited ERK1/2 phosphorylation, leading to reduced cell migration and invasion capabilities. This suggests its potential role in metastasis prevention .

Properties

IUPAC Name |

3-(4-bromophenyl)-N-(cyanomethyl)-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-2-16(10-9-15)13(17)8-5-11-3-6-12(14)7-4-11/h3-4,6-7H,2,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHQYPSSHKSBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)CCC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.